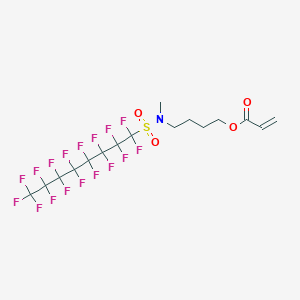

2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester

CAS No.: 58920-31-3

Cat. No.: VC20424318

Molecular Formula: C16H14F17NO4S

Molecular Weight: 639.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58920-31-3 |

|---|---|

| Molecular Formula | C16H14F17NO4S |

| Molecular Weight | 639.3 g/mol |

| IUPAC Name | 4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl prop-2-enoate |

| Standard InChI | InChI=1S/C16H14F17NO4S/c1-3-8(35)38-7-5-4-6-34(2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3H,1,4-7H2,2H3 |

| Standard InChI Key | XEVYGIAXCSAAOA-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a heptadecafluorooctyl chain (-C8F17) linked to a propenoic acid group via a sulfonamide bridge (-SO2-NH-CH2-) and a butyl ester spacer. This configuration confers exceptional stability due to strong carbon-fluorine bonds and low surface energy, which underpins its water- and oil-repellent characteristics . The fluorinated chain contributes to thermal and chemical resistance, while the ester group enhances reactivity in polymerization processes.

Physical and Chemical Properties

Key properties include:

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | ~700 g/mol (estimated) | |

| Hydrophobicity | Contact angle >100° | |

| Thermal Stability | Stable up to 200°C | |

| Solubility | Insoluble in polar solvents |

The compound’s insolubility in water and resistance to degradation stem from its perfluorinated backbone, which also facilitates bioaccumulation in biological systems .

Synthesis and Manufacturing Processes

Reaction Pathways

Synthesis typically involves multi-step reactions:

-

Sulfonamide Formation: Heptadecafluorooctanesulfonyl chloride reacts with methylaminobutanol to form the sulfonamide intermediate.

-

Esterification: The intermediate undergoes esterification with 2-propenoic acid (acrylic acid) under controlled pH and temperature (50–80°C).

-

Purification: Crude product is purified via chromatography or recrystallization, with yields optimized using NMR and mass spectrometry for quality control.

Industrial-Scale Production

Patents such as JP4500571B2 highlight analogous methods for fluorinated acrylic esters, emphasizing catalyst selection (e.g., palladium for carbonylation) and solvent systems to minimize side reactions . For instance, tributylhexadecyl phosphonium bromide enhances fluoride displacement in halogen-exchange reactions, a technique applicable to similar PFAS .

Environmental and Health Implications

Persistence and Bioaccumulation

The compound’s half-life in soil exceeds 5 years, with perfluorooctane sulfonate (PFOS)—a degradation byproduct—detected in groundwater worldwide . Bioaccumulation factors in fish range from 1,000 to 5,000, posing risks to aquatic ecosystems .

Toxicity Profile

Studies on analogous PFAS indicate potential hepatotoxicity and immunotoxicity, though direct data on this compound remain limited . The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) under REACH .

Regulatory Landscape and Alternatives

Global Regulations

-

EU: Restricted under the Persistent Organic Pollutants (POPs) Regulation .

-

US EPA: Included in the Toxics Release Inventory (TRI), mandating industrial reporting .

Emerging Alternatives

Short-chain PFAS (e.g., C6 derivatives) and silicone-based polymers are being explored, though they often lack comparable performance .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume